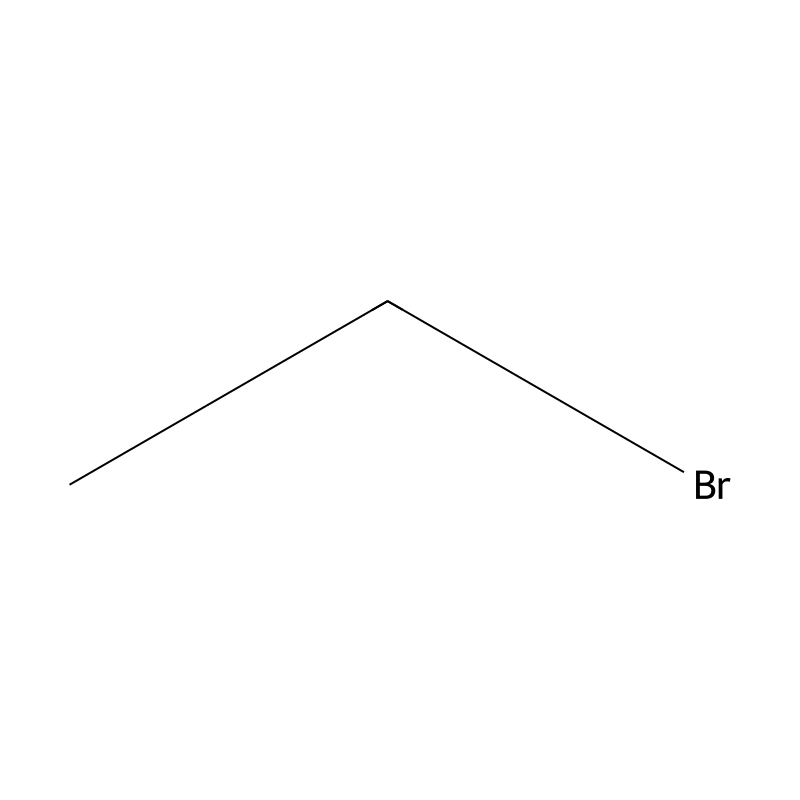

Bromoethane

C2H5Br

CH3CH2Br

C2H5B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H5Br

CH3CH2Br

C2H5B

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.08 M

In water, 9,000 mg/L at 25 °C

In water, 1.067, 0.965, 0.914, and 0.896 g/100 g water at 0, 10, 20, and 30 °C, respectively

Miscible with ethanol, ether, chloroform

Miscible with organic solvents

Solubility in water, g/100ml at 20 °C: 0.91

0.9%

Synonyms

Canonical SMILES

Organic Synthesis:

- Alkylating Agent: Bromoethane functions as a valuable alkylating agent, introducing an ethyl group (-CH₂CH₃) to other molecules. This property is crucial in synthesizing various organic compounds, including pharmaceuticals, dyes, and pesticides [].

- Ethylating Agent: Bromoethane serves as an ethylating agent in chemical reactions, adding an ethyl group to specific locations within a molecule. This process plays a significant role in creating new molecules with desired properties for research purposes [].

Solvent:

- Organic Compound Dissolution: Bromoethane acts as a solvent for various organic compounds, facilitating their dissolution and manipulation in laboratory settings. Its ability to dissolve non-polar and some polar compounds makes it useful in various research experiments [].

Research Studies:

- Neuropharmacological Research: Bromoethane has found limited application in neuropharmacological research to investigate its effects on the nervous system. However, due to safety concerns and the availability of safer alternatives, its use is uncommon [].

- Mutagenicity and Carcinogenicity Studies: Bromoethane has been studied for its mutagenic and carcinogenic potential. While some studies suggest potential risks, further research is needed to fully understand its long-term effects [].

Bromoethane, also known as ethyl bromide, is a colorless, volatile liquid with an ether-like odor. It is classified as a haloalkane, specifically a bromoalkane, with the chemical formula . This compound is primarily used as an alkylating agent in organic synthesis and has applications in various industrial processes.

- Nucleophilic Substitution: Bromoethane can react with nucleophiles such as ammonia, leading to the formation of ethylammonium bromide. This reaction can further produce ethylamine under certain conditions .

- Reduction: Bromoethane can be reduced to form ethane when treated with zinc and hydrochloric acid:

- Wurtz Reaction: In the presence of sodium, bromoethane can undergo coupling to form butane:

These reactions illustrate its versatility in organic synthesis.

Bromoethane is recognized for its biological activity, particularly as an alkylating agent. It is lipophilic and can easily cross biological membranes, including the blood-brain barrier. This property has raised concerns regarding its potential neurotoxicity and carcinogenic effects. Studies have shown that bromoethane can cause damage to DNA and proteins due to its reactive nature .

Bromoethane can be synthesized through various methods:

- Addition of Hydrogen Bromide to Ethylene:

- Reaction of Ethanol with Hydrobromic Acid:

Ethanol reacts with hydrobromic acid in a distillation process to yield bromoethane. - Refluxing Ethanol with Phosphorus and Bromine:

This method generates phosphorus tribromide in situ, facilitating the formation of bromoethane .

These methods highlight the compound's accessibility for industrial use.

Bromoethane has a range of applications:

- Alkylating Agent: It is widely used in organic synthesis for introducing ethyl groups into various substrates.

- Local Anesthetic: Historically, it has been used as a local anesthetic due to its ability to block nerve conduction.

- Solvent: Bromoethane serves as a solvent in chemical extractions and reactions.

- Refrigerant: It has been explored as a potential substitute for chlorofluorocarbons in refrigeration systems .

Research indicates that bromoethane interacts with various biological systems. Its ability to alkylate nucleophiles makes it a subject of study for understanding its toxicological effects. For instance, studies have demonstrated that bromoethane can form adducts with glutathione, indicating its reactivity with cellular components . Furthermore, investigations into its metabolic pathways reveal that it can be converted into inorganic bromide upon exposure.

Bromoethane shares similarities with other haloalkanes, particularly those containing bromine or chlorine substituents. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Bromoethane | Alkylating agent; volatile; used in organic synthesis | |

| Chloroethane | Less reactive than bromoethane; used as a solvent | |

| Iodoethane | More reactive than bromoethane; used in organic synthesis | |

| Bromopropane | Similar reactivity; longer carbon chain |

Uniqueness of Bromoethane:

- Bromoethane is considered more reactive than chloroethane due to the weaker carbon-bromine bond.

- It serves as a key intermediate in synthesizing ethyl derivatives, making it vital in various organic reactions.

This comprehensive overview underscores the significance of bromoethane in both industrial applications and biological studies.

Optimization of Nucleophilic Substitution Pathways

Nucleophilic substitution remains the cornerstone of bromoethane synthesis, with two primary methodologies dominating the field: sulfuric acid-catalyzed ethanol bromination and phosphorus tribromide-mediated halogenation.

Ethanol-Hydrogen Bromide Sulfuric Acid Catalyzed Synthesis

The reaction of ethanol with hydrogen bromide (HBr) in the presence of concentrated sulfuric acid (H₂SO₄) represents the most widely employed laboratory-scale synthesis of bromoethane. Sulfuric acid serves dual roles as a catalyst and dehydrating agent, facilitating in situ HBr generation via its reaction with potassium bromide (KBr):

$$

\text{H}2\text{SO}4 + \text{KBr} \rightarrow \text{KHSO}_4 + \text{HBr} \quad [1] [3]

$$

Ethanol then undergoes nucleophilic substitution with HBr under reflux conditions (45–50°C), producing bromoethane and water:

$$

\text{CH}3\text{CH}2\text{OH} + \text{HBr} \rightarrow \text{CH}3\text{CH}2\text{Br} + \text{H}_2\text{O} \quad [1] [3]

$$

Key optimizations include:

- Controlled ethanol addition to mitigate exothermic runaway reactions, which risk product loss through volatilization [1].

- Ice-cold water trapping in the receiving flask to condense bromoethane (boiling point: 38–40°C), exploiting its higher density (1.46 g/cm³) for phase separation [1] [6].

- Redistillation purification to isolate bromoethane from residual sulfuric acid and inorganic salts, achieving ≥98% purity [3] [6].

Industrial adaptations scale this method using continuous distillation systems and optimized HBr recovery loops, achieving yields exceeding 90% [3] [5].

Phosphorus Tribromide Mediated Halogenation Techniques

Phosphorus tribromide (PBr₃) offers a milder alternative for converting ethanol to bromoethane, particularly advantageous for heat-sensitive substrates. The reaction proceeds via a two-step mechanism:

PBr₃ Synthesis: Red phosphorus reacts with bromine in a controlled exothermic process:

$$

2\text{P} + 3\text{Br}2 \rightarrow 2\text{PBr}3 \quad [2]

$$

Excess phosphorus ensures complete bromine consumption, minimizing hazardous bromine vapor release [2].Ethanol Halogenation: PBr₃ reacts with ethanol in an SN2 pathway, producing bromoethane and phosphorous acid (H₃PO₃):

$$

3\text{CH}3\text{CH}2\text{OH} + \text{PBr}3 \rightarrow 3\text{CH}3\text{CH}2\text{Br} + \text{H}3\text{PO}_3 \quad [8]

$$

This method avoids strong acids, reducing side reactions like ether formation. However, PBr₃’s moisture sensitivity necessitates anhydrous conditions. Laboratory yields reach 70–80%, with chiral alcohols retaining configuration due to the SN2 mechanism’s stereospecificity [8].

Industrial-Scale Production vs. Laboratory Synthesis Paradigms

Bromoethane synthesis diverges significantly between industrial and laboratory contexts, driven by scalability, cost, and safety considerations (Table 1).

Table 1: Comparison of Bromoethane Production Methods

| Parameter | Industrial Method (HBr/H₂SO₄) | Laboratory Method (PBr₃) |

|---|---|---|

| Reactants | Ethanol, KBr, H₂SO₄ | Ethanol, PBr₃ |

| Catalyst | H₂SO₄ (dehydrating agent) | None |

| Temperature | 45–50°C | Room temperature |

| Yield | 90–96% | 70–80% |

| Purity | ≥98% (pharma grade) | ≥99% (analytical grade) |

| Scalability | Continuous reactors | Batch-limited |

| Cost Drivers | HBr recovery systems | PBr₃ synthesis |

Industrial processes prioritize HBr recycling and continuous distillation, reducing raw material costs. For example, 1 ton of bromoethane consumes 1,610 kg of 48% HBr and 1,165 kg of 92% H₂SO₄ [3]. Conversely, laboratory syntheses emphasize reagent purity and stereochemical control, accepting higher per-unit costs for precision [5] [6].

Mechanistic Studies of SN2 Reactivity in Aqueous Media

Bromoethane’s SN2 reactivity in aqueous hydroxide solutions has been extensively characterized. The reaction with potassium hydroxide (KOH) proceeds via a bimolecular mechanism:

$$

\text{CH}3\text{CH}2\text{Br} + \text{OH}^- \rightarrow \text{CH}3\text{CH}2\text{OH} + \text{Br}^- \quad [4] [7]

$$

Key mechanistic insights include:

- Transition State Geometry: The hydroxide ion attacks the electrophilic carbon atom from the opposite side of the leaving group (Br⁻), resulting in a trigonal bipyramidal transition state and Walden inversion [4] [7].

- Solvent Effects: Polar aprotic solvents (e.g., dimethyl sulfoxide) accelerate SN2 by stabilizing the nucleophile, while polar protic solvents (e.g., water) slow the reaction via hydroxide ion solvation [7].

- Steric Considerations: Bromoethane’s primary carbon center minimizes steric hindrance, favoring SN2 over elimination (E2). Tertiary analogs predominantly undergo E2 due to hindered backside attack [7] [8].

Kinetic studies reveal second-order dependence on both bromoethane and hydroxide concentrations, with rate constants (k) ranging from 1.2 × 10⁻⁵ to 4.5 × 10⁻⁵ L/mol·s at 25°C [4] [7].

Bromoethane undergoes photochemical degradation in the atmosphere through direct absorption of ultraviolet radiation, leading to carbon-bromine bond cleavage and subsequent formation of reactive species. The photolytic dissociation of bromoethane represents a critical atmospheric removal mechanism that significantly influences its environmental fate and contribution to atmospheric halogen chemistry [1].

The primary photodissociation pathway involves the homolytic cleavage of the carbon-bromine bond following ultraviolet excitation. When bromoethane absorbs solar radiation in the wavelength range of approximately 200-310 nanometers, the molecule undergoes electronic excitation that promotes it to dissociative electronic states. The quantum mechanical process can be represented as:

*C₂H₅Br + hν → C₂H₅- + Br- *

This reaction channel dominates the photochemical behavior of bromoethane under atmospheric conditions, with the carbon-bromine bond serving as the primary photolabile site due to its relatively low bond dissociation energy of approximately 67.5 kilocalories per mole. The photolysis quantum yield for this process has been estimated to range between 0.6 and 0.8 based on studies of analogous brominated alkanes, indicating highly efficient conversion of absorbed photons into reactive products.

The wavelength dependence of bromoethane photolysis exhibits maximum absorption around 267 nanometers, consistent with the electronic transitions observed in related brominated compounds. At this wavelength, the molecule demonstrates substantial absorption cross-sections that facilitate rapid photodissociation under typical tropospheric solar flux conditions. The atmospheric photolysis rate depends critically on the solar zenith angle, altitude, and seasonal variations in ultraviolet radiation intensity.

Secondary photodissociation channels may contribute to minor product formation pathways, particularly under high-energy conditions. These include molecular elimination processes that could produce hydrogen bromide and ethylene, although such reactions are energetically less favorable and contribute minimally to the overall photochemical budget. The branching ratio between different dissociation channels depends on the excitation wavelength and the specific electronic states accessed during the photolysis process.

The atmospheric implications of bromoethane photolysis extend beyond simple molecular removal to include the production of reactive bromine atoms that participate in catalytic ozone destruction cycles. The bromine atoms generated through photodissociation rapidly react with ozone molecules, initiating the well-characterized halogen-mediated ozone depletion chemistry that significantly impacts atmospheric oxidation capacity. This process is particularly important in marine boundary layer environments where bromoethane concentrations may be elevated due to oceanic sources.

Computational Modeling of Electric Field-Induced Bond Cleavage

Density Functional Theory Analysis of Carbon-Bromine Bond Stability

Computational quantum chemistry investigations using density functional theory have provided detailed insights into the electronic structure and bond stability characteristics of bromoethane under varying environmental conditions. These theoretical studies reveal fundamental aspects of molecular orbital energetics and bond dissociation mechanisms that govern the atmospheric reactivity of this compound.

Density functional theory calculations performed at the B3LYP/6-31G+(d,p) level of theory indicate that the carbon-bromine bond in bromoethane exhibits a bond length of approximately 1.955 Å under standard conditions. This bond distance represents an optimal balance between attractive electrostatic interactions and repulsive electron-electron interactions, as determined through full geometry optimization procedures. The calculated bond length agrees well with experimental determinations and provides a reliable foundation for subsequent energetic analyses.

The electronic structure analysis reveals that the carbon-bromine bond possesses significant ionic character due to the electronegativity difference between carbon and bromine atoms. The electron density distribution shows polarization toward the bromine atom, creating a partial negative charge on bromine and a corresponding partial positive charge on the carbon atom. This charge distribution influences the susceptibility of the bond to external perturbations and determines the preferred reaction pathways under atmospheric conditions.

Bond dissociation energy calculations demonstrate that the carbon-bromine bond requires approximately 67.5 kilocalories per mole for homolytic cleavage, consistent with experimental thermochemical data for related alkyl bromides. This value represents the energy difference between the optimized bromoethane molecule and the separated ethyl and bromine radicals in their ground electronic states. The calculated dissociation energy provides crucial input for atmospheric modeling studies that require accurate representation of photolytic and thermal decomposition processes.

Molecular orbital analysis reveals that the highest occupied molecular orbital of bromoethane contains significant contributions from both carbon and bromine atoms, with the electron density concentrated primarily on the bromine lone pair orbitals. The lowest unoccupied molecular orbital exhibits antibonding character with respect to the carbon-bromine bond, suggesting that electronic excitation into this orbital would facilitate bond cleavage. These orbital characteristics provide the theoretical foundation for understanding the photochemical behavior observed in experimental studies.

Natural bond orbital analysis indicates that the carbon-bromine bond possesses approximately 25% ionic character, reflecting the significant electronegativity difference between the constituent atoms. This ionic contribution influences the response of the molecule to external electric fields and determines the magnitude of field-induced perturbations to the electronic structure. The calculated Wiberg bond index for the carbon-bromine bond is approximately 0.85, indicating substantial covalent character despite the ionic contribution.

Field-Dependent Molecular Orbital Energy Redistribution

External electric field applications provide a controllable method for investigating the electronic response of bromoethane and the mechanisms underlying field-induced bond activation. Computational studies examining the effects of electric fields ranging from 0 to 0.030 atomic units reveal systematic changes in molecular orbital energetics and electronic structure that ultimately lead to carbon-bromine bond cleavage.

The application of external electric fields in the Z-axis direction produces monotonic decreases in the total molecular energy, indicating stabilization of the bromoethane system under field conditions. This energy lowering results from the interaction between the molecular dipole moment and the applied field, creating favorable electrostatic interactions that modify the electronic structure. The magnitude of energy change scales approximately linearly with field strength for moderate field intensities, consistent with first-order perturbation theory predictions.

Molecular orbital energy analysis reveals that external electric fields induce systematic redistribution of electronic density that preferentially affects the carbon-bromine bonding region. The highest occupied molecular orbital energy decreases with increasing field strength, while the lowest unoccupied molecular orbital energy increases, resulting in a progressive reduction of the energy gap between these frontier orbitals. This gap reduction facilitates electronic transitions that can lead to bond activation and subsequent chemical reactivity.

The critical electric field strength for carbon-bromine bond cleavage has been determined to be approximately 0.030 atomic units, corresponding to a field intensity of approximately 1.5 × 10¹⁰ volts per meter. At this threshold field strength, the potential energy surface exhibits a crossing between the ground state and excited state configurations, enabling efficient population transfer to dissociative electronic states. This field-induced bond breaking mechanism provides an alternative pathway to thermal or photochemical activation.

Dipole moment calculations demonstrate that external electric fields enhance the molecular dipole moment of bromoethane through induced polarization effects. The field-dependent dipole moment increases approximately linearly with field strength, reflecting the high polarizability of the carbon-bromine bond system. This enhanced dipole moment creates stronger coupling between the molecule and the applied field, amplifying the field-induced perturbations to the electronic structure.

The redistribution of electron density under electric field conditions affects all molecular orbitals, but the changes are most pronounced for orbitals with significant carbon-bromine bond character. Lower-lying occupied orbitals experience upward energy shifts, while higher-lying unoccupied orbitals shift to lower energies, creating opportunities for orbital mixing and electronic configuration changes. These orbital energy redistributions provide the driving force for field-induced chemical reactivity and bond breaking processes.

Charge analysis using the natural population analysis method reveals that electric fields induce systematic charge transfer within the bromoethane molecule. The bromine atom becomes more negatively charged under field conditions, while the carbon atoms experience corresponding positive charge increases. This field-induced charge redistribution weakens the carbon-bromine bond by reducing the electron density in the bonding region and facilitating bond rupture.

Tropospheric Oxidation Mechanisms with Reactive Oxygen Species

The atmospheric degradation of bromoethane proceeds primarily through reactions with reactive oxygen species, particularly hydroxyl radicals, that are generated through photochemical processes in the troposphere. These oxidation mechanisms represent the dominant removal pathway for bromoethane under typical atmospheric conditions and determine the ultimate fate of the released bromine atoms in the global halogen cycle [1].

Hydroxyl radical reactions constitute the most important oxidation pathway for bromoethane in the troposphere, with rate constants estimated to be approximately 1.2 × 10⁻¹³ cubic centimeters per molecule per second at 298 Kelvin. This reaction rate places bromoethane in the category of moderately reactive volatile organic compounds, with an atmospheric lifetime against hydroxyl radical reaction of approximately 48-73 days under typical tropospheric hydroxyl radical concentrations. The relatively short lifetime ensures that most bromoethane molecules undergo oxidation before reaching the stratosphere.

Theoretical investigations using high-level ab initio methods have identified the preferred reaction pathways for bromoethane oxidation [1]. The most energetically favorable process involves hydrogen abstraction from the alpha carbon position, adjacent to the bromine atom. This reaction channel exhibits the lowest activation energy among all possible hydrogen abstraction sites, making it the dominant pathway under atmospheric conditions. The reaction mechanism can be represented as:

C₂H₅Br + OH- → C₂H₄BrCH₂- + H₂O

Subsequent reactions of the generated alkyl radical with molecular oxygen lead to the formation of peroxy radicals that undergo further oxidation processes [1]. The peroxy radical formation reaction is rapid and essentially barrierless under atmospheric conditions:

*C₂H₄BrCH₂- + O₂ → C₂H₄BrCH₂OO- *

The peroxy radicals participate in a complex network of reactions involving nitrogen oxides, hydroperoxy radicals, and other atmospheric oxidants. Under high nitrogen oxide conditions, the peroxy radicals react with nitric oxide to produce alkoxy radicals and nitrogen dioxide:

C₂H₄BrCH₂OO- + NO → C₂H₄BrCH₂O- + NO₂

The alkoxy radicals formed through this pathway undergo rapid decomposition via carbon-bromine bond cleavage, releasing atomic bromine into the atmosphere [1]. This process can be represented as:

*C₂H₄BrCH₂O- → CHO + CHBr + Br- *

The primary brominated organic products identified from computational studies include bromoacetaldehyde (BrC(O)CH₃) and bromoformaldehyde (BrC(O)H) [1]. These compounds represent stable intermediates in the atmospheric degradation sequence that can undergo further oxidation or deposition processes. The formation of these products has been confirmed through coupled-cluster theory calculations that provide accurate energetics for the complex reaction pathways.

Under low nitrogen oxide conditions typical of remote marine environments, alternative reaction pathways become important. The peroxy radicals can react with hydroperoxy radicals or undergo self-reactions that lead to different product distributions. These reactions typically proceed through the formation of hydroperoxide intermediates that subsequently decompose to release bromine atoms:

C₂H₄BrCH₂OO- + HO₂- → C₂H₄BrCH₂OOH + O₂

The atmospheric fate of the released bromine atoms depends on the local chemical environment and the availability of reactive partners. In the marine boundary layer, bromine atoms rapidly react with ozone molecules to initiate catalytic ozone destruction cycles. The primary reaction sequence involves:

Br- + O₃ → BrO- + O₂

BrO- + HO₂- → HOBr + O₂

*HOBr + H⁺ → H₂O + Br- *

This catalytic cycle can destroy hundreds of ozone molecules per bromine atom, making bromoethane oxidation an important contributor to tropospheric ozone loss in marine environments. The efficiency of the catalytic cycle depends on the competition between ozone destruction and bromine deactivation reactions that form reservoir species such as hydrogen bromide or bromine nitrate.

The oxidation capacity impacts extend beyond ozone destruction to include perturbations of hydroxyl radical and nitrogen oxide concentrations. Reactive bromine species can sequester nitrogen oxides through the formation of bromine nitrate, affecting the photochemical balance that determines ozone production rates in polluted environments. These interactions highlight the complex coupling between halogen chemistry and conventional tropospheric photochemistry.

Recent field observations have documented elevated bromine oxide concentrations in coastal regions during periods of high wind speed and sea salt aerosol production. These measurements suggest that meteorological conditions, particularly those associated with tropical cyclones and severe weather events, can substantially enhance the activation of reactive bromine from sea salt aerosols. The enhanced bromine levels lead to increased ozone destruction rates and modified atmospheric oxidation capacity over large oceanic regions.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless to yellow liquid with an ether-like odor.

Colorless to yellow liquid with an ether-like odor. [Note: A gas above 101°F.]

Color/Form

Colorless, volatile liquid

Colorless to yellow liquid ... [Note: A gas above 101 degrees F]

XLogP3

Boiling Point

38.5 °C

38.2 °C

38.4 °C

101°F

Flash Point

-20 °C, -4 °F (Closed cup)

-20 °C c.c.

-10°F

<4°F

Vapor Density

3.76 (Air = 1)

Relative vapor density (air = 1): 3.76

3.76

Density

1.4604 g/cu cm at 20 °C

Relative density (water = 1): 1.4

1.46

LogP

log Kow = 1.61

1.61

Odor

Ethereal odo

Melting Point

-118.6 °C

-118.4 °C

-119 °C

-182°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Vapor Pressure

466.98 mmHg

467 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 51

375 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

... Ethyl bromide is produced by refluxing ethanol with hydrobromic acid, or with an alkali bromide and sulfuric acid. The reaction of ethane with sulfur trioxide and potassium bromide at 300-325 °C produces ethyl bromide with a 91% yield based on ethane.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Ethane, bromo-: ACTIVE

Analytic Laboratory Methods

AREAL Method IP-B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Detection limit = 7.8 ng.

Gas chromatographic separation of halogenated compounds on non-polar and polar wide bore capillary columns ... . /Haloethanes/

Storage Conditions

Interactions

Stability Shelf Life

Dates

Vacuolar processing enzyme activates programmed cell death in the apical meristem inducing loss of apical dominance

Paula Teper-Bamnolker, Yossi Buskila, Eduard Belausov, Dalia Wolf, Adi Doron-Faigenboim, Shifra Ben-Dor, Renier A L Van der Hoorn, Amnon Lers, Dani EshelPMID: 28755442 DOI: 10.1111/pce.13044

Abstract

The potato (Solanum tuberosum L.) tuber is a swollen underground stem that can sprout in an apical dominance (AD) pattern. Bromoethane (BE) induces loss of AD and the accumulation of vegetative vacuolar processing enzyme (S. tuberosum vacuolar processing enzyme [StVPE]) in the tuber apical meristem (TAM). Vacuolar processing enzyme activity, induced by BE, is followed by programmed cell death in the TAM. In this study, we found that the mature StVPE1 (mVPE) protein exhibits specific activity for caspase 1, but not caspase 3 substrates. Optimal activity of mVPE was achieved at acidic pH, consistent with localization of StVPE1 to the vacuole, at the edge of the TAM. Downregulation of StVPE1 by RNA interference resulted in reduced stem branching and retained AD in tubers treated with BE. Overexpression of StVPE1 fused to green fluorescent protein showed enhanced stem branching after BE treatment. Our data suggest that, following stress, induction of StVPE1 in the TAM induces AD loss and stem branching.Functional and Catalytic Characterization of the Detoxifying Enzyme Haloalkane Dehalogenase from Rhizobium leguminosarum

Nikolaos Georgakis, Evangelia Chronopoulou, Maria Anna Gad, Dimitrios Skliros, Rodica Efrose, Emmanouil Flemetakis, Nikolaos E LabrouPMID: 28641560 DOI: 10.2174/0929866524666170621094531

Abstract

Haloalkane dehalogenases (EC 3.8.1.5, HLDs) are α/β-hydrolases which catalyze the irreversible cleavage of carbon-halogen bonds of haloalkanes, producing an alcohol, a halide and a hydrogen ion. Haloalkanes are acutely toxic to animals and humans and their toxic effects are mainly observed in the liver, kidneys and central nervous system.In the present work, the haloalkane dehalogenase from Rhizobium leguminosarum bv. trifolii (DrlA) was characterized.

Reverse transcription polymerase chain reaction analysis and enzyme activity assays revealed that the DrlA gene expression in R. leguminosarum bv. trifolii is induced by 1,2- dibromoethane (1,2-DBE) during the early exponential phase. The gene of the enzyme was isolated, cloned and expressed in E. coli Rosetta (DE3).

Recombinant DrlA displays its high catalytic activity towards 1,2-DBE and the long-chain haloalkane 1-iodohexane. Limited activity was observed for other aliphatic and cyclic haloalkanes, indicating that the enzyme displays restricted substrate specificity, compared to other bacterial HLDs. Homology modelling and phylogenetic analysis suggested that the enzyme belongs to the HLD-II subfamily and shares the same overall fold and domain organization as other bacterial HLDs, however major variations were identified at the hydrophobic substrate-binding cavity, the cap domain and the entrance of the main tunnel that affect the size of the active site pocket and the substrate recognition mechanism.

This work sheds new light on the environmental fate and toxicity of 1,2-DBE and provides new knowledge on the structure, function and diversity of HLDs for developing applications in toxicology.

Insights into Mechanistic Models for Evaporation of Organic Liquids in the Environment Obtained by Position-Specific Carbon Isotope Analysis

Maxime Julien, Pierrick Nun, Richard J Robins, Gérald S Remaud, Julien Parinet, Patrick HöhenerPMID: 26443423 DOI: 10.1021/acs.est.5b03280

Abstract

Position-specific isotope effects (PSIEs) have been measured by isotope ratio monitoring (13)C nuclear magnetic resonance spectrometry during the evaporation of 10 liquids of different polarities under 4 evaporation modes (passive evaporation, air-vented evaporation, low pressure evaporation, distillation). The observed effects are used to assess the validity of the Craig-Gordon isotope model for organic liquids. For seven liquids the overall isotope effect (IE) includes a vapor-liquid contribution that is strongly position-specific in polar compounds but less so in apolar compounds and a diffusive IE that is not position-specific, except in the alcohols, ethanol and propan-1-ol. The diffusive IE is diminished under forced evaporation. The position-specific isotope pattern created by liquid-vapor IEs is manifest in five liquids, which have an air-side limitation for volatilization. For the alcohols, undefined processes in the liquid phase create additional PSIEs. Three other liquids with limitations on the liquid side have a lower, highly position-specific, bulk diffusive IE. It is concluded that evaporation of organic pollutants creates unique position-specific isotope patterns that may be used to assess the progress of remediation or natural attenuation of pollution and that the Craig-Gordon isotope model is valid for the volatilization of nonpolar organic liquids with air-side limitation of the volatilization rate.Effects of three methane mitigation agents on parameters of kinetics of total and hydrogen gas production, ruminal fermentation and hydrogen balance using in vitro technique

Min Wang, Rong Wang, Shan Yang, Jin Ping Deng, Shao Xun Tang, Zhi Liang TanPMID: 26223853 DOI: 10.1111/asj.12423

Abstract

Methane (CH4 ) can be mitigated through directly inhibiting methanogen activity and starving methanogens by hydrogen (H2 ) sink. Three types of mechanism (i.e. bromoethanesulphonate (BES), nitrate and emodin) and doses of CH4 mitigation agents were employed to investigate their pathways of CH4 inhibition. Results indicated that both BES and emodin inhibited CH4 production and altered H2 balance, which could be accompanied by decreased dry matter disappearance (DMD), fractional rate of gH2 formation, volatile fatty acid (VFA) production, ability to produce and use reducing equivalences and molecular H2 , and increased final asymptotic gH2 production, time to the peak of gH2 , discrete lag time of gH2 production and fermentation efficiency. However, emodin decreased gas volume produced by rapidly fermentable components of substrate and the rate of fermentation at early stage of incubation, while BES supplementation inhibited gas volume produced by both rapidly and slowly fermentable components of substrate and the rate of fermentation at middle or late stage of incubation. The nitrate supplementation inhibited CH4 production without affecting VFA profile, because of its dual role as H2 sink and being toxic to methanogens. Nitrate supplementation had more complicated pattern of fermentation, VFA production and profile and H2 balance in comparison to BES and emodin supplementation.Analysis of chloroethane toxicity and carcinogenicity including a comparison with bromoethane

J W HolderPMID: 19141570 DOI: 10.1177/0748233708100371

Abstract

Chloroethane (CE) gas carcinogenicity is analyzed and determined from a National Toxicology Program (NTP) bioassay where an inhalation concentration of 15,000 ppm CE gas in air produced the highest incidence of an uncommon-to-rare tumor ever observed by the NTP. Persistently inhaled CE produces endometrial cancers in female mice. The first-tumor-corrected uterine endometrial incidence (I) in B6C3F1 mice is 90%, but no significant tumors occurred in F344 rats. The endometrial cancers dispersed by 1) migrating locally to the adjacent myometrium, 2) then migrating to the bloodstream by intravasation, 3) entering 17 distal organs by extravasation and adapting to the new tissue environment. Distal cancers retained sufficient endometrial cell features to be recognized at each metastatic site. CE produced one of the highest metastasis rates ever observed by NTP of 79%. Comparing CE with bromoethane (BE), a structural analogue, it was found that BE too produced rare murine endometrial cancers yielding the second highest NTP incidence rate of I = 58% with a similar high malignancy rate of 56%. Because of the historical rarity of endometrial tumors in the B6C3F1 mouse, both of these SAR haloethanes seem to be evoking a strong, related carcinogenic potential in B6C3F1 mice, but not in F344 rats. The question of whether humans are similar to mice or to rats is addressed here and in Gargas, et al., 2008. The powerful carcinogenesis caused by these halohydrocarbons may have been caused by excessive and metabolically unresolved acetaldehyde (AC) which is directly generated by Cyp2E1 in the oxidative elimination of CE. With >95% AC metabolic production, as predicted from pharmacokinetic (PK) studies depending on CE exposure, AC is the main elimination intermediate. AC is a known animal carcinogen and a strongly suspected human carcinogen. Also, CE causes incipient decreases of tissue essential glutathione pools [GSH] by Phase II conjugation metabolic elimination of CE (and BE), by glutantione transferase (GST), in most organs (except brain) exposed to high circulating CE and it metabolites. In three laboratories, an excessive stress reaction of hyperkinesis was observed only during 15,000 ppm gas exposure but not when the exposure ceased or when exposure was presented at 150 ppm. Test rodents other than the female mice did not exhibit a pattern of visible stress nor did they have a carcinogenic response to CE gas. Unremitting stress has been documented to contribute a feedback to the hypothalamus which stimulates the hypothalamic-pituitary-axis (HPA), which in turn, induces the adrenal glands. Because estrus and estrogen and progesterone levels were unaltered by CE gas, the adrenal over stimulation, causing high steroid output, may be the penultimate step in this extraordinary carcinogenic response. High adrenal production of corticosteroids could adversely promote endometrial cells to cancers in mice - a mechanism that has already been observed in humans.Isomerization of alkyl phosphites; some derivatives of 2-bromoethane phosphonic acid

G M KOSOLAPOFFPMID: 18934550 DOI: 10.1021/ja01185a512

Abstract

Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols

Yasuhiro Ando, Yuki Tomita, Yusuke HabaPMID: 18622130 DOI: 10.5650/jos.57.459

Abstract

This paper presents a procedure for preparation of a Grignard reagent, ethyl magnesium bromide, used for partial deacylation of triacylglycerols (TAG) in their regiospecific analysis. Magnesium turnings were reacted with ethereal solution of bromoethane in a screw-capped test tube to synthesize 2 mL of 1 M ethyl magnesium bromide. Continuously stirred with a vortex mixer, the reaction smoothly proceeded at room temperature. Regiospecific analysis of 1,3-distearoyl-2-oleoylglycerol using this product showed that fatty acid compositions of the sn-1(3) and sn-2 positions were contaminated by less than 2 mol% of fatty acids migrated from isomeric positions. The analyses of lard and cod liver/mackerel oil TAG showed typical distribution patterns of 16:0, 22:5n-3 and 22:6n-3 in pig and fish depot TAG. These results confirmed the view that the freshly prepared reagent is usable for regiospecific analysis of TAG.Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory

Kenneth C Westaway, Yao-ren Fang, Susanna MacMillar, Olle Matsson, Raymond A Poirier, Shahidul M IslamPMID: 18816038 DOI: 10.1021/jp804237g

Abstract

Nucleophile (11)C/ (14)C [ k (11)/ k (14)] and secondary alpha-deuterium [( k H/ k D) alpha] kinetic isotope effects (KIEs) were measured for the S N2 reactions between tetrabutylammonium cyanide and ethyl iodide, bromide, chloride, and tosylate in anhydrous DMSO at 20 degrees C to determine whether these isotope effects can be used to determine the structure of S N2 transition states. Interpreting the experimental KIEs in the usual fashion (i.e., that a smaller nucleophile KIE indicates the Nu-C alpha transition state bond is shorter and a smaller ( k H/ k D) alpha is found when the Nu-LG distance in the transition state is shorter) suggests that the transition state is tighter with a slightly shorter NC-C alpha bond and a much shorter C alpha-LG bond when the substrate has a poorer halogen leaving group. Theoretical calculations at the B3LYP/aug-cc-pVDZ level of theory support this conclusion. The results show that the experimental nucleophile (11)C/ (14)C KIEs can be used to determine transition-state structure in different reactions and that the usual method of interpreting these KIEs is correct. The magnitude of the experimental secondary alpha-deuterium KIE is related to the nucleophile-leaving group distance in the S N2 transition state ( R TS) for reactions with a halogen leaving group. Unfortunately, the calculated and experimental ( k H/ k D) alpha's change oppositely with leaving group ability. However, the calculated ( k H/ k D) alpha's duplicate both the trend in the KIE with leaving group ability and the magnitude of the ( k H/ k D) alpha's for the ethyl halide reactions when different scale factors are used for the high and the low energy vibrations. This suggests it is critical that different scaling factors for the low and high energy vibrations be used if one wishes to duplicate experimental ( k H/ k D) alpha's. Finally, neither the experimental nor the theoretical secondary alpha-deuterium KIEs for the ethyl tosylate reaction fit the trend found for the reactions with a halogen leaving group. This presumably is found because of the bulky (sterically hindered) leaving group in the tosylate reaction. From every prospective, the tosylate reaction is too different from the halogen reactions to be compared.Atmospheric oxidation mechanism of bromoethane

Mónica Martínez-Avilés, Claudette M Rosado-Reyes, Joseph S FranciscoPMID: 17941615 DOI: 10.1021/jp073862w

Abstract

A mechanism for the atmospheric oxidation of bromoethane is proposed from an ab initio study. Using CCSD(T)/6-311++G(2df,2p)//MP2/6-31G(d) level of theory, the structure and energetics of the 35 species and transition states involved in the atmospheric oxidation of bromoethane are examined. From these calculations, reaction enthalpies and activation energies to characterize the potential energy surface of the proposed mechanism for the complete atmospheric degradation of bromoethane are determined. The studies revealed that the hydrogen abstraction from the alpha carbon has the lowest activation energy barrier of all the possible abstractions, making this pathway the most energetically favored pathway for the atmospheric oxidation process. The brominated species that result from the oxidation at the alpha carbon are BrC(O)CH(3) and BrC(O)H. Other species resulting from oxidation initiated at the beta carbon are also identified.Release of apical dominance in potato tuber is accompanied by programmed cell death in the apical bud meristem

Paula Teper-Bamnolker, Yossi Buskila, Yael Lopesco, Shifra Ben-Dor, Inbal Saad, Vered Holdengreber, Eduard Belausov, Hanita Zemach, Naomi Ori, Amnon Lers, Dani EshelPMID: 22362870 DOI: 10.1104/pp.112.194076